molecular formula C14H17N5O2 B12223583 3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B12223583
M. Wt: 287.32 g/mol
InChI Key: LMVWFUGLFNRXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a pyrazolo[1,5-a]pyrazine ring fused with a pyrrolidine ring and an oxazolidinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. For instance, the compound might inhibit a key enzyme involved in cell division, thereby exerting its anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one apart is its unique combination of the pyrazolo[1,5-a]pyrazine, pyrrolidine, and oxazolidinone rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

3-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H17N5O2/c1-10-8-12-13(15-3-5-19(12)16-10)17-4-2-11(9-17)18-6-7-21-14(18)20/h3,5,8,11H,2,4,6-7,9H2,1H3

InChI Key

LMVWFUGLFNRXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(C3)N4CCOC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.